Demethyl Naproxen Sulfate
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Overview
Description
Demethyl Naproxen Sulfate is a chemical compound categorized as an intermediate of Naproxen. This compound is primarily used in the analytical method development, method validation, and quality control applications for the commercial production of Naproxen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethyl Naproxen Sulfate involves the sulfonation of 2-(6-methoxynaphthalen-2-yl)acetic acid. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperature conditions . The reaction is carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same sulfonation reaction but is optimized for large-scale production by controlling the flow rates, temperature, and pressure .
Chemical Reactions Analysis
Types of Reactions
Demethyl Naproxen Sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Demethyl Naproxen Sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Naproxen and other related compounds.
Biology: Studied for its potential effects on biological systems and its role in drug metabolism.
Medicine: Used in the development of analytical methods for quality control of pharmaceutical products.
Industry: Employed in the large-scale production of Naproxen and its derivatives.
Mechanism of Action
The mechanism of action of Demethyl Naproxen Sulfate involves its role as an intermediate in the synthesis of Naproxen. It is metabolized in the liver to form Naproxen, which then exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that cause inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Naproxen: The parent compound, used as a nonsteroidal anti-inflammatory drug (NSAID).
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Mefenamic Acid: An NSAID used for pain relief and inflammation
Uniqueness
Demethyl Naproxen Sulfate is unique in its role as an intermediate in the synthesis of Naproxen. Unlike other NSAIDs, it is not used directly for therapeutic purposes but is crucial in the production and quality control of Naproxen .
Properties
IUPAC Name |
sulfo 2-(6-methoxynaphthalen-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6S/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(14)19-20(15,16)17/h2-6,8H,7H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGMUYHLFAZNCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747476 |
Source
|
Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-61-3 |
Source
|
Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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